molecular formula C40H80NO8P B195732 1,2-Dipalmitoylphosphatidylcholine CAS No. 2644-64-6

1,2-Dipalmitoylphosphatidylcholine

Cat. No. B195732
CAS RN: 2644-64-6
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-UHFFFAOYSA-N
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Description

1,2-Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid that contains palmitoyl-acyl groups . It is used in lipid bilayer studies and biological systems . DPPC is an artificial phospholipid used to study cell membranes and is a component of pulmonary surfactant .


Synthesis Analysis

DPPC is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT). Two remodeling steps are involved: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .


Molecular Structure Analysis

The molecular structure of DPPC includes both a hydrophilic “head” and hydrophobic “tails”. The choline radical constitutes the polar hydrophilic head, while the palmitic acid (C 16) chains form the nonpolar hydrophobic tails . The properties of the diglyceride regions of both compounds are discussed .


Chemical Reactions Analysis

The reaction of DPPC with hydroxyl radicals was investigated using monolayer techniques. An increase in phosphatidylcholine (PtdCho) levels was observed after 1 h of static stretching, especially among the DPPC molecular species .


Physical And Chemical Properties Analysis

DPPC is found in a solid/gel phase at 37 °C (at the effective temperature of the human body) . It has a molar mass of 734.053 g·mol −1 and a surface tension: CMC 4.6 ± 0.5 x 10 −10 M .

Scientific Research Applications

Role in Lung Surfactant Biosynthesis

DPPC is the major phospholipid component of lung surfactant, which is biosynthesized via a de novo pathway . This pathway involves several steps, including a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively . Research has shown that mild static mechanical stretch can promote the biosynthesis of phosphatidylcholine (PtdCho) and its remodeling to DPPC in lung epithelial cells .

2. Use in Liposomal Drug Delivery Systems DPPC is used in the development of liposomal drug delivery systems . Liposomes have emerged as pivotal entities in the field of therapeutics, particularly in the domain of protein and vaccine administration . Liposomal delivery systems are considered advantageous as medication carriers, especially in the field of dermatology, owing to their moisturizing and restorative characteristics .

Use in Gel Formulations

DPPC is used in the development of liposomal gel formulations . These gels are advantageous for topical administration as they maintain the integrity of the vesicles and prevent leakage following delivery to the skin surface . The in vitro release studies offer the potential for the utilization of liposomal gels as a sustained delivery system .

4. Use in Liposome and Bilayer Creation DPPC is used for creating liposomes and bilayers which are involved in bigger studies . The Langmuir–Blodgett technique allows the synthesis of liposomal DPPC bilayers . These liposomes are used in the study of the properties of this phosphatidylcholine and of its use as a mechanism .

Future Directions

Non-viral vectors have been a fast-paced research topic in gene delivery, such as polymers, lipids, inorganic particles, and combinations of different types . DPPC could potentially play a role in this field, contributing to the development of new methods for analysis of medicinal formulations .

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910226
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Aldrich MSDS]
Record name 1,2-Dipalmitoylphosphatidylcholine
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Product Name

1,2-Dipalmitoylphosphatidylcholine

CAS RN

2644-64-6
Record name 1,2-Dipalmitoylphosphatidylcholine
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Record name 1,2-Dipalmitoylphosphatidylcholine
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Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name DIPALMITOYLPHOSPHATIDYLCHOLINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can infrared (IR) spectroscopy provide information about DPPC structure?

A2: Yes, IR spectroscopy is a powerful tool for studying DPPC. The methylene (CH2) stretching vibrations are sensitive to the conformation of the DPPC acyl chains. The frequencies of these vibrations shift depending on whether the chains are in an ordered, all-trans conformation or a disordered state containing gauche conformers. [, ]

Q2: How can we quantify the conformational disorder in DPPC acyl chains using IR?

A3: The relative intensities of specific CD2 rocking modes in the IR spectrum can be used to quantify one-, two-, and three-bond conformational disorder in DPPC. This method allows for a detailed analysis of acyl chain packing and the effects of additives like cholesterol. []

Q3: Does the presence of cholesterol affect the behavior of DPPC bilayers?

A5: Yes, cholesterol significantly influences DPPC bilayer properties. It can both fluidize the membrane at lower concentrations and condense it at higher concentrations, impacting the area compressibility modulus and overall mechanical behavior of the bilayer. []

Q4: How does ethanol impact DPPC bilayers containing sterols?

A6: Ethanol can disrupt lipid-sterol interactions in DPPC bilayers, leading to a decrease in the area compressibility modulus and making the membrane more prone to interdigitation. This effect is important for understanding the impact of ethanol on cell membranes, particularly in yeast fermentations. []

Q5: How does DPPC interact with the pulmonary surfactant protein SP-A?

A7: SP-A interacts with DPPC in the presence of calcium ions, forming a ternary complex. This interaction enhances the thermal stability of SP-A and modifies the DPPC acyl chain tilt angle in monolayer films, suggesting a specific mode of interaction at the air/water interface. []

Q6: Can we use fluorescence techniques to study the interaction of proteins with DPPC?

A8: Yes, fluorescence energy transfer studies have been used to investigate the self-association of the pulmonary surfactant protein SP-C in DPPC vesicles. This technique revealed that SP-C self-association is dependent on the presence of gel-phase lipids and provides insights into its aggregation state in pulmonary surfactant. []

Q7: How does the structure of a peptide influence its interaction with DPPC monolayers?

A9: The presence or absence of specific structural motifs in peptides can significantly alter their interactions with DPPC monolayers. For example, deleting the helical domain in intestinal fatty acid-binding protein (IFABP) reduces its interaction with DPPC, as evidenced by slower domain formation and reduced lipid acyl chain ordering. []

Q8: How does the lipid environment impact the activity of enzymes like phospholipase D (PLD)?

A10: The activity of PLD, which hydrolyzes DPPC to 1,2-dipalmitoylphosphatidic acid (DPPA), is influenced by the structural organization of DPPC. PLD exhibits maximum activity in the more disordered liquid-expanded phase of DPPC monolayers. The presence of the hydrolysis product, DPPA, can further modulate PLD activity by inducing structural changes in DPPC-rich domains. []

Q9: Can DPPC be used in drug delivery systems?

A11: Yes, DPPC is a common component of liposomes, which are spherical vesicles formed by a lipid bilayer. Liposomes can encapsulate drugs and deliver them to specific targets in the body. [, ] The choice of lipid, including DPPC, influences liposomal properties like drug loading, cellular uptake, and stability. []

Q10: How can computational chemistry contribute to our understanding of DPPC?

A13: Molecular dynamics simulations are valuable tools to study DPPC bilayer behavior. These simulations can provide detailed insights into the molecular mechanisms of DPPC interactions with drugs, peptides, and other lipids, aiding in the rational design of drug delivery systems and other applications. [, ]

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